tert-butyl 2-[4-(aminomethyl)phenyl]benzoate
Overview
Description
4-Aminomethyl-2’-t-butoxycarbonylbiphenyl is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl core with an aminomethyl group and a t-butoxycarbonyl group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for forming the biphenyl structure.
This step often involves the use of a suitable amine and a leaving group, such as a halide, under basic conditions. The final step involves the protection of the amino group with a t-butoxycarbonyl group, which can be accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-2’-t-butoxycarbonylbiphenyl undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro derivatives of the compound can be reduced to amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of nitro derivatives results in amines .
Scientific Research Applications
4-Aminomethyl-2’-t-butoxycarbonylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions that enhance binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethylbiphenyl: Lacks the t-butoxycarbonyl group, making it less stable and less versatile in synthetic applications.
2’-t-Butoxycarbonylbiphenyl: Lacks the aminomethyl group, reducing its potential for biological interactions.
4-Aminomethyl-2’-methoxycarbonylbiphenyl: Similar structure but with a methoxycarbonyl group instead of t-butoxycarbonyl, affecting its reactivity and stability.
Uniqueness
4-Aminomethyl-2’-t-butoxycarbonylbiphenyl stands out due to its combination of functional groups, which provide both stability and reactivity. The t-butoxycarbonyl group protects the amino group during synthetic transformations, while the aminomethyl group allows for various biological interactions .
Properties
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYJSVKOBJOSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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